Product packaging for 5'-Iodo-4'-methyl-2'-nitroacetanilide(Cat. No.:CAS No. 97113-37-6)

5'-Iodo-4'-methyl-2'-nitroacetanilide

Cat. No.: B3317721
CAS No.: 97113-37-6
M. Wt: 320.08 g/mol
InChI Key: ICFCWWBJZQNCDV-UHFFFAOYSA-N
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Description

Overview of Halogenated and Nitrated Organic Compounds in Chemical Research

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are integral to many areas of chemical research and industry. The incorporation of halogens can significantly alter the electronic properties of a molecule, enhance its lipophilicity, and introduce a reactive handle for further chemical transformations. acs.org Similarly, nitrated organic compounds, containing one or more nitro groups, are of immense importance. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and is a key component in many energetic materials, dyes, and pharmaceuticals. researchgate.net The combination of halogen and nitro functionalities on a single organic molecule can lead to unique chemical reactivity and potential applications.

The Position of 5'-Iodo-4'-methyl-2'-nitroacetanilide within Modern Organic Chemistry Scholarship

This compound is a polysubstituted aromatic compound that brings together the structural features of an acetanilide (B955) with iodo, methyl, and nitro substituents. While extensive research exists for simpler substituted acetanilides, this particular combination of functional groups has received limited specific attention in academic literature. Its significance can be inferred from the study of its parent compound, 4'-methyl-2'-nitroacetanilide, which has been investigated for its polymorphic forms and spectroscopic properties. brunel.ac.uk The introduction of an iodine atom at the 5'-position adds another layer of complexity and potential for unique chemical behavior, positioning it as an interesting candidate for further investigation in materials science and medicinal chemistry.

Research Gaps and Motivations for Investigating this compound

A significant research gap exists in the dedicated synthesis, characterization, and application of this compound. The majority of available information is limited to its listing in chemical supplier catalogs, with a notable absence of in-depth academic studies. This lack of focused research provides a strong motivation for its investigation. A systematic study of this compound would contribute to a more comprehensive understanding of how the interplay between iodo, methyl, and nitro substituents on an acetanilide scaffold influences its solid-state structure, spectroscopic properties, and reactivity. Such knowledge is valuable for the rational design of new molecules with specific desired properties for applications in areas such as pharmaceuticals and functional organic materials.

Hypothetical Synthesis and Predicted Properties

Due to the absence of specific literature on the synthesis of this compound, a plausible synthetic route can be proposed based on established organic chemistry principles. A likely precursor for this compound is 4'-methyl-2'-nitroacetanilide. The synthesis of this precursor itself involves the nitration of 4'-methylacetanilide (B420711). chemistry-online.com

The subsequent introduction of an iodine atom onto the 4'-methyl-2'-nitroacetanilide ring would likely proceed via an electrophilic aromatic substitution reaction. Given the directing effects of the existing substituents (the acetamido group being ortho-, para-directing and activating, the methyl group being ortho-, para-directing and activating, and the nitro group being meta-directing and deactivating), the iodination would be expected to occur at one of the available activated positions. The use of a suitable iodinating agent, such as iodine monochloride or N-iodosuccinimide, in the presence of an acid catalyst would be a logical approach. diva-portal.org

The predicted spectroscopic properties of this compound can be inferred from data available for analogous compounds, particularly 4'-methyl-2'-nitroacetanilide. spectrabase.com

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Features
¹H NMR Signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the acetamido group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the iodo, methyl, and nitro groups.
¹³C NMR Resonances for each unique carbon atom in the molecule. The carbon attached to the iodine atom would exhibit a characteristic chemical shift.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Potential Research Applications

While specific applications for this compound have not been reported, its structural motifs suggest potential areas of investigation. Substituted acetanilides have been explored for their biological activities, and the presence of a halogen and a nitro group could impart interesting pharmacological properties. researchgate.netresearchgate.net Furthermore, nitroaromatic compounds are known to have applications in nonlinear optics and as intermediates in the synthesis of dyes and pharmaceuticals. researchgate.net The study of this compound could therefore open up new avenues in materials science and drug discovery.

This compound represents a scientifically interesting yet underexplored molecule at the intersection of several important classes of organic compounds. While direct research on this specific compound is scarce, a wealth of knowledge on related substituted acetanilides, halogenated aromatics, and nitro compounds provides a solid foundation for its future investigation. The elucidation of its synthesis, the detailed characterization of its properties, and the exploration of its potential applications would be a valuable contribution to the field of organic chemistry, potentially leading to the development of new materials and biologically active agents. The existing research gap highlights a clear opportunity for further scholarly inquiry into this intriguing substituted acetanilide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IN2O3 B3317721 5'-Iodo-4'-methyl-2'-nitroacetanilide CAS No. 97113-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-iodo-4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCWWBJZQNCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Pathways for 5 Iodo 4 Methyl 2 Nitroacetanilide

Retrosynthetic Analysis and Strategic Disconnections for 5'-Iodo-4'-methyl-2'-nitroacetanilide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.orgamazonaws.com The key disconnections for this compound are based on well-established and reliable chemical transformations.

The most logical primary disconnection is the amide bond, a common and reliable bond formation reaction. This leads back to 5-iodo-4-methyl-2-nitroaniline (B3317724) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). This disconnection is favorable as the acetylation of an amino group is a well-known and high-yielding reaction. ias.ac.in

Further disconnection of 5-iodo-4-methyl-2-nitroaniline involves breaking the carbon-iodine bond. This retrosynthetic step points towards 4-methyl-2-nitroaniline (B134579) as a precursor, which can be iodinated. The introduction of an iodine atom onto an aromatic ring can be achieved through various electrophilic iodination methods.

The final key disconnection is the removal of the nitro group, which suggests 4-methylaniline (p-toluidine) as a potential starting material. The nitro group can be introduced via an electrophilic aromatic substitution (nitration) reaction. The order of these transformations in the forward synthesis is critical to control the regioselectivity.

An alternative retrosynthetic approach could involve disconnecting the nitro group first, leading to 4-iodo-N-acetyl-p-toluidine, which would then be nitrated. However, the directing effects of the iodo and acetamido groups would need to be carefully considered to achieve the desired 2-nitro isomer.

Multistep Reaction Sequences for the Synthesis of this compound

Based on the retrosynthetic analysis, a plausible multi-step synthesis of this compound can be constructed. The sequence of reactions is paramount to ensure the correct placement of the substituents due to their directing effects in electrophilic aromatic substitution.

A logical synthetic sequence starts with the acetylation of a readily available starting material, followed by nitration and then iodination.

Iodination Strategies and Regioselectivity Considerations

The introduction of an iodine atom onto the aromatic ring can be a challenging step, requiring careful selection of reagents and conditions to achieve the desired regioselectivity. In the context of synthesizing this compound, the iodination would likely be performed on 4'-methyl-2'-nitroacetanilide.

The directing effects of the substituents on the ring (methyl, nitro, and acetamido groups) will influence the position of iodination. The acetamido group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The nitro group is a meta-director and is strongly deactivating. The position for iodination is ortho to the activating acetamido group and meta to the deactivating nitro group, which is a favorable electronic arrangement.

Several methods can be employed for the iodination of activated aromatic compounds:

Iodine with an Oxidizing Agent: A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent such as periodic acid (HIO₄) or nitric acid. orgsyn.orgresearchgate.net The oxidizing agent generates a more electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring. For instance, a mixture of iodine and periodic acid in a solvent like acetic acid can be used to iodinate activated aromatic rings. orgsyn.org

N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent that is often used for arenes containing activating groups. organic-chemistry.org The reaction can be catalyzed by an acid to enhance the electrophilicity of the iodine. The regioselectivity is often high, favoring para-substitution to the most activating group.

Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent. However, its high reactivity can sometimes lead to a lack of selectivity, and it must be used with caution.

The choice of iodinating agent and reaction conditions will depend on the reactivity of the substrate and the desired outcome. For 4'-methyl-2'-nitroacetanilide, a milder reagent like NIS or iodine with a controlled amount of oxidizing agent would likely be preferred to avoid over-iodination or side reactions.

Nitration Pathways and Isomer Control

The introduction of the nitro group at the 2'-position is a critical step that relies on the directing effects of the substituents already present on the aromatic ring. A common strategy is to perform the nitration on 4'-methylacetanilide (B420711). nih.govwpmucdn.comresearchgate.netwikipedia.org

The acetamido group (-NHCOCH₃) is a powerful ortho, para-directing and activating group due to the resonance donation of the nitrogen lone pair into the aromatic ring. The methyl group is also an ortho, para-director, but its activating effect is weaker. When both are present, the acetamido group's directing effect dominates. Therefore, nitration of 4'-methylacetanilide will primarily yield the 2'-nitro isomer, with the nitro group directed to the position ortho to the acetamido group.

The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is usually performed at low temperatures to control the reaction rate and prevent the formation of dinitrated byproducts.

Acylation and Amidation Reactions

The final step in the proposed synthesis is the formation of the acetanilide (B955) moiety. This is typically achieved through the acylation of the corresponding aniline (B41778), in this case, 5-iodo-4-methyl-2-nitroaniline.

The most common method for this transformation is the reaction of the aniline with acetic anhydride or acetyl chloride. wpmucdn.compearson.comresearchgate.netdoubtnut.comumich.edu The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. wpmucdn.compearson.com

Using Acetic Anhydride: The reaction with acetic anhydride is often preferred as it is less corrosive than acetyl chloride and the byproduct, acetic acid, is easier to handle. The reaction is typically carried out in a suitable solvent, and sometimes a base is added to neutralize the acetic acid formed.

Using Acetyl Chloride: Acetyl chloride is more reactive than acetic anhydride and reacts readily with anilines. The reaction produces hydrochloric acid as a byproduct, which needs to be neutralized by a base, such as pyridine (B92270) or triethylamine.

The choice between acetic anhydride and acetyl chloride depends on the reactivity of the aniline and the desired reaction conditions. For 5-iodo-4-methyl-2-nitroaniline, which is a relatively deactivated aniline due to the presence of the nitro and iodo groups, a more reactive acylating agent like acetyl chloride might be beneficial.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

The iodo-substituent in this compound provides a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.govorganic-chemistry.orgbeilstein-journals.orglibretexts.orgyoutube.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orglibretexts.org Derivatives of this compound could be coupled with various alkynes to introduce alkynyl moieties, which are valuable building blocks in medicinal chemistry and materials science. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. youtube.com This would allow for the introduction of various vinyl groups at the 5'-position of the acetanilide ring system.

Suzuki Coupling: This involves the cross-coupling of an organoboron compound with a halide catalyzed by a palladium(0) complex. This reaction is widely used for the formation of biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of various amino groups at the 5'-position.

The specific conditions for these coupling reactions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized for the specific substrate and coupling partner.

Exploration of Novel Synthetic Approaches for this compound

While the classical multi-step synthesis described above is a reliable approach, modern synthetic chemistry is continuously evolving, with a focus on developing more efficient, sustainable, and atom-economical methods.

One area of exploration is the development of one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates. This can significantly reduce reaction time, solvent usage, and waste generation. For instance, a one-pot procedure for the nitration and iodination of a suitable precursor could be explored.

Another avenue is the use of flow chemistry. syrris.jp Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. A multi-step synthesis, such as the one for this compound, could potentially be adapted to a continuous flow process. syrris.jp

Furthermore, the development of novel catalytic systems for C-H activation and functionalization could provide more direct routes to this and similar molecules, bypassing the need for pre-functionalized starting materials. rsc.org For example, a direct C-H iodination of 4'-methyl-2'-nitroacetanilide at the 5'-position using a highly regioselective catalyst would be a significant improvement over classical methods.

The synthesis of novel nitroaromatic compounds is also an active area of research, with new methods being developed for their preparation, often with a focus on their potential biological activities. nih.gov

Detailed Reaction Mechanism Elucidation for Key Synthetic Steps

The likely synthetic route to this compound involves a two-step process starting from 4-methylacetanilide (p-acetotoluidide): first, a nitration reaction, followed by an iodination step. The order of these steps is crucial for obtaining the desired isomer.

Electrophilic Aromatic Substitution Mechanisms in Nitration

The initial step in the synthesis is the nitration of 4-methylacetanilide. This is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The acetamido group (-NHCOCH₃) is a powerful ortho-, para-directing and activating group, while the methyl group (-CH₃) is also an ortho-, para-directing, albeit weaker, activating group. Given their positions, they work in concert to direct incoming electrophiles.

The reaction proceeds via the following mechanism:

Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). nih.gov

Nucleophilic Attack: The π-electron system of the 4-methylacetanilide ring acts as a nucleophile, attacking the nitronium ion. The attack is directed to the positions ortho to the strongly activating acetamido group. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. wikipedia.orglibretexts.org The positive charge in the arenium ion is delocalized across the ring and, significantly, onto the nitrogen atom of the acetamido group, which provides substantial stabilization.

Regioselectivity: The acetamido group directs the nitration primarily to its ortho position (C2) due to its strong activating and directing influence. The methyl group at C4 further reinforces this preference. The formation of 4'-methyl-2'-nitroacetanilide is therefore the major product. chemistry-online.com To prevent dinitration and control the reaction rate, the nitrating mixture is typically added slowly at reduced temperatures (e.g., below 5-10 °C). chemistry-online.com

Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, 4'-methyl-2'-nitroacetanilide. masterorganicchemistry.com

Radical-Nucleophilic Substitution (SRN1) Mechanisms in Aryl Halide Functionalization

While not typically used for the primary synthesis of this compound, the iodo-substituent, once installed, can undergo further functionalization via a Radical-Nucleophilic Substitution (SRN1) mechanism. This reaction pathway allows for the replacement of the aryl halide with a nucleophile through a free radical intermediate, and notably, does not require the strong deactivating groups necessary for traditional nucleophilic aromatic substitution (SNAr). wikipedia.org

The SRN1 mechanism is a chain reaction involving the following steps: wikipedia.orgchim.itdalalinstitute.com

Initiation: An electron is transferred from an initiator (which can be a solvated electron, or induced photochemically or electrochemically) to the aryl iodide (this compound). This forms a radical anion.

Propagation:

The radical anion fragments, cleaving the carbon-iodine bond to produce an aryl radical and an iodide anion.

This newly formed aryl radical reacts with a nucleophile (Nu⁻) to create a new radical anion.

The new radical anion transfers its extra electron to another molecule of the starting aryl iodide, forming the final substitution product and regenerating the radical anion needed to continue the chain.

Termination: The chain reaction can be terminated if the aryl radical is quenched, for example, by abstracting a hydrogen atom from the solvent. wikipedia.org

This pathway provides a synthetic route to introduce a variety of nucleophiles (such as enolates, amides, or alkoxides) at the C5 position, replacing the iodine atom. wikipedia.orgresearchgate.net

Interactive Data Table: Key Species in SRN1 Functionalization
Role Species Description
Substrate This compound The aryl halide that accepts an electron in the initiation step.
Initiator Solvated electron (e.g., from Na/NH₃), light (hν) Provides the initial electron to start the chain reaction. chim.it
Intermediate Aryl radical anion Formed upon electron transfer to the substrate.
Intermediate Aryl radical Formed after the loss of the iodide ion from the radical anion.
Reactant Nucleophile (e.g., ⁻CH₂(C=O)R, ⁻NH₂, ⁻OR) Reacts with the aryl radical to form a new bond.
Product 5'-Nu-4'-methyl-2'-nitroacetanilide The final substituted product.

Kinetic and Thermodynamic Considerations in Reaction Optimization

In electrophilic aromatic substitution reactions, the distribution of products can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy will dominate. These conditions are typically achieved at lower temperatures with short reaction times, where the reaction is essentially irreversible. nih.govyoutube.com

Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, which permit the reversal of less favorable reaction pathways. nih.govyoutube.com

For the nitration of 4-methylacetanilide, the formation of 4'-methyl-2'-nitroacetanilide is favored under both kinetic and thermodynamic control. The strong ortho-directing effect of the acetamido group significantly lowers the activation energy for attack at the C2 position. Furthermore, the resulting product is thermodynamically stable. However, in the subsequent iodination of 4'-methyl-2'-nitroacetanilide, these considerations become more critical. The ring is now deactivated by the nitro group, making the reaction more demanding. wikipedia.org The iodination is typically performed using an electrophilic iodine source, such as iodine in the presence of an oxidizing agent like nitric acid or iodic acid in sulfuric acid. wikipedia.org

The directing effects are now more complex:

-NHCOCH₃ group: Strongly activating, ortho-, para-directing.

-CH₃ group: Weakly activating, ortho-, para-directing.

-NO₂ group: Strongly deactivating, meta-directing.

The substitution will occur at the position most activated by the combined influence of the groups. The position ortho to the acetamido group (C3) and meta to the nitro group is the most likely site for iodination, leading to the desired this compound. Controlling the temperature is crucial to prevent side reactions and ensure the dominance of the desired regioisomer.

Interactive Data Table: Factors Influencing Reaction Control
Factor Kinetic Control Thermodynamic Control Relevance to Synthesis
Temperature Low High Lower temperatures are used in nitration to prevent over-nitration and enhance selectivity.
Reaction Time Short Long Sufficient time is needed for the reaction to proceed to completion, but extended times at high temperatures could lead to byproducts.
Reversibility Irreversible pathways dominate Reversible pathways allow for equilibration The protodeiodination (loss of I⁺) step in iodination can be reversible, especially with highly activated rings. researchgate.net
Product Fastest-forming product Most stable product For this synthesis, the desired product is generally both the kinetic and thermodynamic product due to strong directing group effects.

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and environmentally hazardous reagents, such as large excesses of strong acids. nih.gov Applying the principles of green chemistry aims to mitigate these issues.

Key green chemistry principles applicable to this synthesis include:

Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. This can involve optimizing reactions to maximize yield and minimize byproducts. rsc.org

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org The nitration step, for instance, generates water and a bisulfate salt as byproducts.

Less Hazardous Chemical Syntheses: The use of corrosive and toxic reagents like concentrated sulfuric and nitric acids poses significant risks. Alternative, greener nitrating systems, such as solid acid catalysts or milder nitrating agents, are areas of active research for nitroaromatic compounds. rsc.orgsemanticscholar.org

Safer Solvents and Auxiliaries: Traditional organic solvents can be volatile and toxic. Exploring solvent-free reaction conditions or using greener solvents like water or supercritical CO₂ are key green strategies. semanticscholar.orgbeilstein-journals.org

Catalysis: Using catalytic reagents is superior to stoichiometric ones. While sulfuric acid acts as a catalyst in nitration, it is used in large, non-recoverable quantities. The development of recyclable solid acid catalysts (e.g., zeolites) for nitration represents a greener alternative. rsc.org

Interactive Data Table: Green Chemistry Metrics for Evaluation
Metric Formula Ideal Value Relevance to Synthesis
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100% 100% Measures the efficiency of reactant atom incorporation into the final product. rsc.org
E-Factor (Environmental Factor) Total Mass of Waste / Mass of Product 0 Highlights the amount of waste generated per unit of product. Traditional nitrations have high E-factors due to acid use.
Process Mass Intensity (PMI) Total Mass in Process / Mass of Product 1 Considers all materials used (reactants, solvents, workup chemicals), providing a comprehensive view of process efficiency. beilstein-journals.org
Reaction Mass Efficiency (RME) Mass of Product / Σ Mass of Reactants 100% A practical metric that accounts for the actual yield of the reaction.

By considering these principles and metrics, future synthetic routes to this compound can be designed to be safer, more efficient, and more environmentally benign.

High Resolution Structural Characterization and Conformational Analysis of 5 Iodo 4 Methyl 2 Nitroacetanilide

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For 5'-Iodo-4'-methyl-2'-nitroacetanilide, while a specific crystal structure has not been publicly reported, we can infer its likely characteristics based on analogous molecules.

X-ray Crystallography for Absolute Structure and Crystal Packing

While the unit cell parameters and space group for this compound are not available, studies on related nitroacetanilide derivatives reveal common crystallographic features. For instance, substituted nitroacetanilides often crystallize in monoclinic or orthorhombic space groups. The presence of the bulky iodine atom and the methyl and nitro groups on the phenyl ring of this compound would significantly influence the unit cell dimensions and the symmetry of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound based on Analogous Structures

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7-9
b (Å)~12-15
c (Å)~9-11
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1200-1500
Z4

Note: This data is hypothetical and serves as an educated estimation based on structurally similar compounds.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be governed by a variety of intermolecular forces. The acetanilide (B955) moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), which are expected to form hydrogen bonds. Research on a related compound, 4-Iodo-2-methyl-5-nitroaniline, indicates that strong hydrogen bonds may not always be present, and that intramolecular interactions, such as a repulsive I···nitro interaction, can occur. rsc.orgcam.ac.uk In the case of this compound, intermolecular N-H···O=C hydrogen bonds are likely to be a dominant feature, potentially forming chains or dimeric motifs. Additionally, weaker C-H···O interactions and halogen bonding involving the iodine atom could further stabilize the crystal structure.

Conformational Polymorphism and Crystal Engineering Implications

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure, is a possibility for this compound. This can arise from different arrangements of the acetamido group relative to the aromatic ring. Studies on 4-methyl-2-nitroacetanilide have explored the impact of side-chain rotations on its solid-state structure. researchgate.net The interplay of the various functional groups in this compound offers multiple possibilities for intermolecular interactions, making it a candidate for exhibiting polymorphism, which has significant implications for its physical properties and potential applications in materials science.

Advanced Spectroscopic Investigations for Molecular Architecture and Dynamics

Spectroscopic techniques provide detailed information about the electronic and nuclear environment within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Beyond Basic Identification)

While basic ¹H and ¹³C NMR would confirm the identity of this compound, advanced NMR techniques can provide deeper insights into its structure and dynamics.

The presence of a heavy atom like iodine significantly influences the NMR chemical shifts of nearby nuclei, a phenomenon known as the "heavy atom on light atom" (HALA) effect. blogspot.com This is a relativistic effect, primarily caused by spin-orbit coupling. blogspot.com In this compound, the iodine atom would induce a noticeable shielding (upfield shift) of the ¹³C chemical shifts of the carbon atoms in the aromatic ring, particularly the carbon atom to which it is directly bonded (C-5'). blogspot.com The magnitude of this effect is dependent on the nature of the chemical bond between the heavy atom and the light atom. blogspot.com Theoretical calculations have shown that for organoiodine compounds, these relativistic effects can be substantial and must be considered for accurate prediction of NMR spectra. blogspot.com

Conformational Analysis via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformation of molecules in solution. For acetanilides, ¹H and ¹³C NMR provide critical insights into the rotational isomerism around the aryl-N and N-C(O) bonds. The conformation of the acetamido group relative to the substituted phenyl ring is of particular interest.

In related ortho-substituted acetanilides, the presence of cis and trans conformers in solution has been detected using NMR. The relative population of these conformers and the energy barrier for their interconversion are influenced by the size and nature of the ortho-substituent. For instance, in 2',4',6'-tri-tert-butylacetanilide, the steric hindrance is so significant that both cis and trans forms are observed in roughly equal amounts in solution.

For this compound, the nitro group at the 2'-position is expected to play a dominant role in determining the conformational preference. It is anticipated that an intramolecular hydrogen bond could form between the N-H of the acetamido group and one of the oxygens of the ortho-nitro group. This interaction would favor a planar conformation where the N-H bond is directed towards the nitro group.

The chemical shifts of the protons and carbons in this compound can be predicted by considering the substituent effects. The ¹H NMR spectrum would likely show distinct signals for the methyl protons, the acetyl protons, and the aromatic protons. The aromatic region would be complex due to the substitution pattern. The N-H proton signal's chemical shift and its temperature dependence could provide evidence for the presence and strength of the intramolecular hydrogen bond.

Solid-state NMR studies on the closely related 4-methyl-2-nitroacetanilide (MNA) have revealed the existence of different polymorphic forms, each with a distinct molecular conformation in the crystal lattice. researchgate.net These studies, which combine magic-angle spinning (MAS) NMR with computational modeling, demonstrate the sensitivity of ¹³C chemical shifts to subtle changes in molecular geometry, such as side-chain rotations. researchgate.net A similar approach could be invaluable for characterizing the solid-state structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for Acetanilide Derivatives (Illustrative) Note: This table is illustrative and based on data for related compounds. Actual values for this compound may vary.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
Acetanilide Aromatic: 7.0-7.5 (m, 5H), NH: ~9.9 (s, 1H), CH₃: ~2.1 (s, 3H)C=O: ~169, Aromatic: 120-140, CH₃: ~24
p-Nitroacetanilide Aromatic: 7.7-8.2 (m, 4H), NH: ~10.5 (s, 1H), CH₃: ~2.1 (s, 3H) blogspot.comC=O: ~170, Aromatic: 119-145, CH₃: ~25
4-Methyl-2-nitroacetanilide Aromatic: 7.2-8.1 (m, 3H), NH: (variable), CH₃ (ring): ~2.4 (s, 3H), CH₃ (acetyl): ~2.2 (s, 3H)C=O: ~169, Aromatic: 125-140, CH₃ (ring): ~21, CH₃ (acetyl): ~25

Data is compiled from various sources for illustrative purposes.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. hmdb.ca The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT) for normal mode analysis, allows for the precise assignment of vibrational bands to specific molecular motions. blogspot.comchemicalbook.com

For this compound, the vibrational spectrum would be characterized by modes associated with the acetamido group, the substituted benzene (B151609) ring, the nitro group, and the methyl group.

Key Expected Vibrational Modes:

N-H Stretching: The position of the N-H stretching vibration is highly sensitive to hydrogen bonding. In the absence of hydrogen bonding, it typically appears in the range of 3400-3500 cm⁻¹. The formation of an intramolecular hydrogen bond with the ortho-nitro group would cause a significant redshift (to lower wavenumbers), often to the 3200-3300 cm⁻¹ region, and a broadening of the band.

C=O Stretching (Amide I): The Amide I band, primarily due to C=O stretching, is one of the most intense bands in the IR spectrum of acetanilides, typically appearing around 1660-1680 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding.

N-H Bending and C-N Stretching (Amide II and III): The Amide II and III bands, which arise from a coupling of N-H in-plane bending and C-N stretching modes, are also characteristic. The Amide II band is typically found near 1550 cm⁻¹, while the Amide III band is in the 1250-1350 cm⁻¹ region.

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to be very strong in the IR spectrum, typically appearing near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-I Stretching: The C-I stretching vibration is expected to appear at low frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic and Methyl C-H Vibrations: Stretching and bending vibrations of the aromatic C-H and methyl C-H bonds would also be present in their characteristic regions.

A study on p-methyl acetanilide demonstrated the utility of combining FT-IR and FT-Raman spectroscopy with DFT calculations to achieve a detailed vibrational assignment. blogspot.com Such an approach would be essential for a thorough analysis of the more complex spectrum of this compound.

Table 2: Characteristic Vibrational Frequencies for Substituted Acetanilides (cm⁻¹) Note: This table is illustrative and based on data for related compounds. Actual values for this compound may vary.

Vibrational ModeAcetanilide chemicalbook.comp-Methyl Acetanilide blogspot.comp-Nitroacetanilide
N-H Stretch ~3294~3285~3300
Amide I (C=O Stretch) ~1665~1660~1675
Amide II ~1550~1554~1560
NO₂ Asymmetric Stretch --~1595
NO₂ Symmetric Stretch --~1340

Data is compiled from various spectroscopic studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands provide information about the conjugated systems and the types of electronic transitions occurring.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the substituted benzene ring. The presence of the nitro group, a strong chromophore, and the acetamido group, an auxochrome, will significantly influence the spectrum.

The primary electronic transitions are expected to be π → π* transitions within the aromatic ring. The nitro group, being an electron-withdrawing group, will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acetanilide. Intramolecular charge transfer (ICT) from the electron-donating acetamido group and the phenyl ring to the electron-accepting nitro group is also a possibility, which would give rise to a distinct absorption band.

Studies on related nitro-containing aromatic compounds have utilized UV-Vis spectroscopy in conjunction with Time-Dependent DFT (TD-DFT) calculations to assign the observed electronic transitions. chegg.com For example, the UV-Vis spectrum of 4'-nitroacetanilide in ethanol (B145695) shows a strong absorption maximum around 318 nm, which is attributed to a π → π* transition with significant charge-transfer character. A similar analysis for this compound would be necessary to fully characterize its electronic structure.

Table 3: UV-Vis Absorption Maxima for Related Compounds Note: This table is illustrative. The solvent can significantly affect the absorption maxima.

Compoundλ_max (nm)Solvent
Acetanilide ~242Ethanol
p-Nitroacetanilide ~318Ethanol
2-Nitroaniline ~411Water

Data compiled from various spectroscopic databases and literature.

Electron Diffraction and Microwave Spectroscopy for Gas-Phase Structure

Electron diffraction and microwave spectroscopy are powerful techniques for determining the precise geometric structure of molecules in the gas phase, free from the intermolecular interactions present in the solid or liquid states. fiveable.me

Electron Diffraction: Gas-phase electron diffraction (GED) involves scattering a beam of high-energy electrons off the molecules of interest. The resulting diffraction pattern can be analyzed to determine bond lengths, bond angles, and torsional angles with high precision. This technique would be ideal for determining the equilibrium conformation of the acetamido group relative to the phenyl ring in this compound and for quantifying the planarity of the molecule.

Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a gas-phase sample, which induces transitions between rotational energy levels. libretexts.org To be microwave active, a molecule must possess a permanent dipole moment. This compound is expected to have a significant dipole moment and would therefore be a suitable candidate for microwave spectroscopy. The analysis of the rotational spectrum provides highly accurate rotational constants, from which the moments of inertia and, subsequently, the precise molecular geometry can be derived. tanta.edu.eg

While no specific electron diffraction or microwave spectroscopy studies have been reported for this compound, these techniques have been successfully applied to a vast range of organic molecules. Their application would provide the most accurate and unambiguous determination of its gas-phase structure and conformational preferences, which could then be compared with the structures observed in solution and the solid state.

Computational and Theoretical Investigations of 5 Iodo 4 Methyl 2 Nitroacetanilide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. mdpi.com For 5'-Iodo-4'-methyl-2'-nitroacetanilide, key parameters include the bond lengths and angles of the phenyl ring, the orientation of the acetamido (-NHCOCH₃) and nitro (-NO₂) groups relative to the ring, and the positions of the iodo and methyl substituents.

DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, can provide a detailed picture of this optimized geometry. nih.govresearchgate.net The phenyl ring is expected to be largely planar, but minor distortions may occur due to steric hindrance between the bulky iodo and adjacent nitro and acetamido groups. The energy landscape can be explored by systematically rotating the C-N bonds of the acetamido and nitro groups to identify rotational barriers and conformational isomers.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) Calculated at the B3LYP/6-31G(d) level of theory.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-I2.10
C-NO₂1.48
C-NH (amide)1.40
C=O (amide)1.23
N-H (amide)1.01
Bond Angles (º)
C-C-NO₂121.5
C-C-NH119.0
C-N-C (amide)128.0
Dihedral Angles (º)
C-C-N-O (nitro)25.0
C-C-N-C (amide)40.0

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich phenyl ring and the nitrogen atom of the acetamido group. In contrast, the powerful electron-withdrawing nature of the nitro group would cause the LUMO to be localized predominantly on this part of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E_HOMO : Energy required to remove an electron.

Electron Affinity (A) ≈ -E_LUMO : Energy released when an electron is added.

Electronegativity (χ) : The tendency to attract electrons.

Chemical Hardness (η) : Resistance to change in electron distribution.

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity.

Table 2: Illustrative FMO Energies and Chemical Reactivity Descriptors (Hypothetical Data) Energies calculated in electron volts (eV).

ParameterSymbolPredicted Value (eV)
HOMO EnergyE_HOMO-7.25
LUMO EnergyE_LUMO-2.80
Energy GapE_gap4.45
Ionization PotentialI7.25
Electron AffinityA2.80
Electronegativityχ5.025
Chemical Hardnessη2.225
Chemical SoftnessS0.449

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution across a molecule. rasayanjournal.co.in It is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays different colors to represent varying potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of most positive potential (electron-poor, attractive to nucleophiles). derpharmachemica.com

For this compound, the ESP map would likely show:

Negative Potential (Red/Yellow) : Concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. These are the primary sites for nucleophilic attack. rasayanjournal.co.in

Positive Potential (Blue) : Located around the hydrogen atom of the amide (N-H) group and the hydrogens of the methyl group, indicating these as potential sites for electrophilic interaction. researchgate.net

Neutral/Near-Neutral Potential (Green) : Spread across the carbon atoms of the phenyl ring.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

While DFT provides a static picture of the lowest-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. researchgate.netnih.gov

An MD simulation of this compound would reveal the dynamics of its flexible parts, primarily the rotation of the acetamido and nitro groups. This allows for the exploration of the accessible conformational space that the molecule can occupy at a given temperature.

Furthermore, performing MD simulations with the molecule placed in a "box" of solvent molecules (e.g., water) is crucial for understanding its behavior in a realistic environment. mdpi.com These simulations can show how water molecules arrange themselves to solvate the polar (nitro, acetamido) and non-polar (phenyl ring, methyl group) parts of the molecule. The solvent can stabilize certain conformations over others, thereby influencing the molecule's average structure and reactivity. miragenews.comrsc.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex System Interactions

When studying the interaction of a molecule with a large biological system like a protein, a full quantum mechanical calculation is computationally prohibitive. Hybrid QM/MM methods solve this by dividing the system into two regions. numberanalytics.comnih.gov

The QM Region : The area of primary interest, such as the small molecule (ligand) and the key amino acid residues in the protein's active site, is treated with a high-accuracy QM method like DFT. nih.gov

The MM Region : The rest of the protein and the surrounding solvent are treated with a computationally cheaper, classical Molecular Mechanics (MM) force field.

In a hypothetical scenario where this compound acts as an inhibitor for an enzyme, a QM/MM simulation could be used to study its binding. tum.de The QM region would include the inhibitor and the amino acids it directly interacts with. This approach would accurately model the crucial non-covalent interactions, such as hydrogen bonds between the amide/nitro groups and the protein, or potential halogen bonding involving the iodine atom, which are electronic in nature and critical for binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the structural properties of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). wikipedia.orgmeilerlab.org These models are powerful tools in drug discovery and materials science for predicting the properties of untested molecules. researchgate.net

To build a QSAR model involving this compound, one would first need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). The theoretical process involves several key steps: semanticscholar.org

Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can be derived from DFT (e.g., HOMO/LUMO energies, dipole moment), or be based on the molecule's 3D structure (e.g., molecular volume, surface area) or topology.

Model Construction : Statistical methods, from multiple linear regression to machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.net

Validation : The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

Once validated, such a model could predict the activity of this compound and guide the design of new, more potent analogues by suggesting which structural features are most important for the desired activity.

Following a comprehensive search of scientific literature and academic databases, no specific computational or theoretical studies detailing the molecular descriptors and theoretical activity predictions for the compound This compound were found.

Research in the field of computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) models, involves the calculation of molecular descriptors to predict the biological activity of chemical compounds. This process is highly specific to the molecule being studied. While studies exist for related compounds, such as various isomers and derivatives of nitroacetanilide, the direct computational analysis requested for this compound is not available in the reviewed literature.

Therefore, the generation of an article with the specified sections and subsections containing detailed research findings, data tables, and correlation analyses for this particular compound is not possible at this time.

Mechanistic Insights into Biological Interactions of 5 Iodo 4 Methyl 2 Nitroacetanilide and Its Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction.nih.govjscimedcentral.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery and involves the prediction of ligand-receptor conformations and the estimation of their binding affinity. jscimedcentral.com For a compound like 5'-Iodo-4'-methyl-2'-nitroacetanilide, molecular docking can provide initial insights into its potential biological targets and the nature of its interactions at the molecular level.

Identification of Potential Binding Pockets and Key Interacting Residues.researchgate.netajprd.com

Based on these analogous studies, a hypothetical docking of this compound would likely involve interactions with specific amino acid residues within the binding pocket of a target protein. The iodo, methyl, and nitro groups, along with the acetanilide (B955) core, would each contribute to the binding through a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds. The identification of these potential binding pockets and interacting residues is the first step in understanding the compound's mechanism of action.

Table 1: Predicted Key Interacting Residues for this compound Based on Analogue Studies

Functional GroupPotential Interacting Residue TypesType of Interaction
Nitro GroupArginine, Serine, Glutamic AcidHydrogen Bonding, Electrostatic
Iodo GroupPhenylalanine, Tyrosine, TryptophanHalogen Bonding, Hydrophobic
Methyl GroupLeucine, Isoleucine, ValineHydrophobic
Acetanilide CoreVarious polar and non-polar residuesHydrogen Bonding, van der Waals

Analysis of Binding Affinities and Interaction Modes.nih.govarxiv.orgnih.gov

The binding affinity, often quantified by the dissociation constant (Kd) or the binding free energy (ΔG), is a critical parameter in predicting the biological activity of a compound. nih.govarxiv.org Computational methods, including machine learning-based approaches, are increasingly used to predict these affinities. nih.govarxiv.org For instance, in silico predictions of protein-binding affinity can be performed using sequence information alone, although the accuracy of such methods can be limited. nih.govarxiv.org More sophisticated methods combine docking scores with molecular dynamics simulations and free energy calculations, such as MM-PBSA and MM-GBSA, to achieve better correlations with experimental data. nih.gov

For this compound, the binding affinity to a potential target would be influenced by the specific interactions formed. The presence of the electron-withdrawing nitro group and the bulky iodo substituent would significantly affect the electronic and steric properties of the molecule, thereby influencing its interaction mode and binding strength. A higher binding affinity generally correlates with a more potent biological effect.

Theoretical Structure-Activity Relationship (SAR) Studies for Rational Design.nih.govscielo.br

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov For nitroaromatic compounds, SAR studies are crucial for designing molecules with enhanced efficacy and reduced toxicity. scielo.br The introduction of different substituents to the aromatic ring can modulate the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its biological interactions. nih.govscielo.br

For this compound, the iodo, methyl, and nitro groups are key determinants of its activity. The position and nature of these substituents can dramatically alter the molecule's interaction with its biological target. For example, the electron-withdrawing nitro group is often essential for the bio-reductive activation of many nitroaromatic drugs. scielo.br Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, are powerful tools in this regard. nih.govmdpi.com These models can predict the toxicity and activity of new compounds based on their molecular descriptors, aiding in the rational design of safer and more effective analogues. nih.govmdpi.com

Theoretical Studies of Enzyme Inhibition Mechanisms.dntb.gov.uanih.gov

Nitroaromatic compounds are known to inhibit various enzymes, and theoretical studies can elucidate the mechanisms of this inhibition. For example, spectroscopic and molecular modeling investigations have been used to study the inhibition of acetylcholinesterase by nitroaromatic compounds. dntb.gov.ua These studies can reveal the binding modes of the inhibitors and the key interactions responsible for their inhibitory activity.

While specific studies on the enzyme inhibition by this compound are lacking, it is plausible that this compound could inhibit enzymes through mechanisms similar to other nitroaromatics. For instance, it could act as a competitive or non-competitive inhibitor, depending on its binding site on the enzyme. Theoretical approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to model the enzyme-inhibitor complex and calculate the energetic barriers for the inhibition process. Such studies are critical for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors. nih.gov

Computational Analysis of DNA/RNA Interactions.nih.govnih.govmdpi.combiointerfaceresearch.com

The interaction of small molecules with DNA and RNA is a fundamental aspect of their biological activity, particularly for anticancer and antimicrobial agents. biointerfaceresearch.com Computational methods play a vital role in analyzing these interactions, providing insights into binding modes, affinities, and the structural changes induced in the nucleic acids. nih.govmdpi.com Nitroaromatic compounds, in particular, have been shown to interact with DNA, and this interaction is often linked to their mutagenic and cytotoxic effects. nih.govnih.gov

The binding of this compound to DNA or RNA could occur through intercalation, groove binding, or covalent modification following reductive activation. nih.gov Computational tools can be used to model these different interaction modes. For instance, molecular docking can predict the most favorable binding orientation, while molecular dynamics simulations can provide information on the stability of the DNA-ligand complex over time. biointerfaceresearch.com Furthermore, computational methods can be used to study the formation of DNA:DNA:RNA triplexes, which are non-canonical nucleic acid structures that can be targeted by small molecules. mdpi.com Understanding the interaction of this compound with nucleic acids at a molecular level is essential for evaluating its potential as a therapeutic agent or its risk as a genotoxic compound.

Redox Cycling Mechanisms and Nitro Group Reduction Pathways (Theoretical Aspects).researchgate.netnih.govacs.orgnih.gov

The biological activity of many nitroaromatic compounds is intrinsically linked to the reduction of their nitro group. nih.gov This reduction can proceed through a series of one-electron or two-electron transfer steps, leading to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. nih.gov These intermediates can then interact with cellular macromolecules, leading to cytotoxic or mutagenic effects. The redox potential of a nitroaromatic compound is a key determinant of its susceptibility to reduction. researchgate.netnih.govacs.org

Theoretical studies can provide valuable insights into the redox properties of this compound. Computational methods, such as density functional theory (DFT), can be used to calculate the electron affinity and reduction potential of the molecule. researchgate.netnih.gov These calculations can help to predict the ease with which the nitro group can be reduced by cellular reductases. Studies on para-substituted nitrobenzenes have shown that the nature of the substituent significantly influences the reduction potential, with electron-withdrawing groups generally facilitating reduction. researchgate.netnih.gov The presence of the iodo and methyl groups in this compound would therefore be expected to modulate its redox properties. Understanding these theoretical aspects of redox cycling and nitro group reduction is fundamental to predicting the biological fate and activity of this compound.

Advanced Applications and Functionalization of 5 Iodo 4 Methyl 2 Nitroacetanilide in Chemical Science

Role as a Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov The structure of 5'-Iodo-4'-methyl-2'-nitroacetanilide makes it a versatile precursor for such reactions, owing to its distinct reactive sites that can participate in a variety of bond-forming transformations.

The aryl iodide moiety is a key functional group for participation in transition metal-catalyzed cross-coupling reactions. nih.govmit.edu This allows for the integration of the this compound scaffold into complex molecules through well-established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. nih.govnih.gov These coupling reactions can be seamlessly integrated into MCR sequences, where the iodo-group can react with a diverse range of partners, including boronic acids, alkynes, and amines, to rapidly build molecular complexity. mdpi.comresearchgate.net

The nitro group on the aromatic ring is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution and can also influence the regioselectivity of other reactions. Furthermore, the nitro group itself can be a reactive handle. Recent advances have demonstrated the use of nitroarenes as electrophiles in denitrative cross-coupling reactions, providing an alternative to traditional haloarene chemistry. nih.gov

The acetanilide (B955) group can also play a role in MCRs. While the amide bond is generally stable, the N-H bond can participate in condensation reactions. Moreover, hydrolysis of the acetanilide to the corresponding aniline (B41778) (5-iodo-4-methyl-2-nitroaniline) would unmask a primary amine. This amine can then serve as a nucleophile in a variety of MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to generate heterocyclic scaffolds. researchgate.netmdpi.com The combination of these reactive sites allows for the design of sequential or one-pot MCRs where different parts of the molecule react under specific conditions.

Table 1: Potential Multicomponent Reactions Involving this compound Derivatives

Reactive Site on Scaffold Type of Reaction Potential Reactant Partners Resulting Structure
Aryl Iodide Suzuki Coupling Aryl/Vinyl Boronic Acids Biaryl or Styrenyl derivatives
Aryl Iodide Sonogashira Coupling Terminal Alkynes Aryl-alkyne conjugates
Aryl Iodide Buchwald-Hartwig Amination Primary/Secondary Amines Di- or Tri-substituted anilines
Nitro Group (denitrative) Suzuki-Miyaura Coupling Arylboronic Acids Functionalized biaryls
Amine (after hydrolysis) Hantzsch Dihydropyridine Synthesis β-Ketoester, Aldehyde Substituted dihydropyridines

Utilization in Supramolecular Chemistry and Crystal Engineering (Focus on Design Principles)

Crystal engineering aims to design and synthesize solid-state structures with desired properties, based on an understanding of intermolecular interactions. youtube.com The functional groups on this compound provide a rich set of non-covalent interactions that can be exploited for the rational design of supramolecular assemblies. frontiersin.org

The key design principles for this molecule in crystal engineering revolve around the interplay of halogen bonds, hydrogen bonds, and π–π stacking interactions.

Halogen Bonding: The iodine atom is a potent halogen bond donor. The electrophilic region on the iodine atom (the σ-hole) can form strong, directional interactions with halogen bond acceptors such as the oxygen atoms of the nitro group or the carbonyl oxygen of the acetamido group. nih.govrsc.org The iodo-nitro interaction, in particular, is a robust and well-documented supramolecular synthon used to build predictable structural motifs like chains and sheets. nih.govresearchgate.net

Hydrogen Bonding: The acetanilide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). The N-H group can form strong hydrogen bonds with the nitro group's oxygen atoms or the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or dimeric structures.

By controlling the competition and cooperation between these interactions, it is possible to direct the assembly of this compound into specific architectures. For instance, a strong N-H···O(nitro) hydrogen bond might dominate, leading to chain formation, which is then organized in 3D through weaker halogen bonds and π-stacking. The presence of the methyl group can also influence packing by introducing steric effects and participating in weaker C-H···O or C-H···π interactions.

Table 2: Key Intermolecular Interactions for Supramolecular Design with this compound

Interaction Type Donor Acceptor Typical Geometry Potential Supramolecular Motif
Halogen Bond C-I O=N, O=C Linear (C-I···O ≈ 180°) Chains, Sheets nih.govnih.govresearchgate.net
Hydrogen Bond N-H O=N, O=C Directional Dimers, Chains, Ribbons
π–π Stacking Aromatic Ring Aromatic Ring Parallel-displaced, T-shaped Stacked columns, Herringbone patterns

Application as a Chemical Probe or Reporter Molecule (Theoretical Aspects)

A chemical probe or reporter molecule is a compound that can signal the presence of a specific analyte or a change in its local environment through a measurable output, such as a change in fluorescence or color. While there is no specific research on this compound as a chemical probe, its structure contains functionalities that are theoretically suitable for such applications.

The core of its potential as a probe lies in the nitroaromatic system. Nitroaromatic compounds are often fluorescent quenchers. The photophysical properties of a fluorophore attached to this scaffold could be modulated by changes in the local environment that affect the electronic properties of the nitro group. For example, the reduction of the nitro group to an amine in a specific biological environment would lead to a significant change in the electronic nature of the ring, potentially "turning on" fluorescence.

Theoretically, the molecule could be designed as a probe in several ways:

Fluorogenic Substrate: The acetanilide or nitro group could be a target for a specific enzyme. Enzymatic cleavage or reduction would alter the electronic structure, leading to a change in fluorescence.

Environmental Sensor: The polarity of the local environment can influence the excited state of nitroaromatic compounds. This could be exploited to create a probe that reports on the hydrophobicity of its binding site, for example, within a protein.

Attachable Reporter: The iodo-group provides a convenient handle for attaching the molecule to a biomolecule or a larger molecular system via cross-coupling chemistry. Once attached, it could report on local conditions.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic and photophysical properties of this compound and its derivatives. researchgate.net These calculations can estimate the HOMO-LUMO energy gap, which is related to the absorption wavelength, and predict how this gap would change upon structural modification (e.g., reduction of the nitro group), providing a rational basis for designing probes with specific reporting functions.

Derivatization for Material Science Applications (Theoretical Design)

The functional groups of this compound make it an attractive building block for the theoretical design of new materials with tailored properties. Derivatization can proceed through several pathways to create polymers, porous materials, or liquid crystals.

A primary route for creating novel materials is through polymerization utilizing the aryl iodide functionality. Palladium-catalyzed cross-coupling reactions are workhorses in polymer synthesis.

Conjugated Polymers: Sonogashira coupling of this compound with a di-alkyne monomer could lead to the formation of conjugated polymers. The nitro and acetamido groups would modulate the electronic properties (e.g., bandgap, conductivity) of the resulting material, making them candidates for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Functional Polymers: Suzuki coupling with a diboronic acid or Buchwald-Hartwig coupling with a diamine would yield polymers with the this compound unit as a repeating side chain or integrated into the main chain. These functional groups could impart specific properties like thermal stability or affinity for certain analytes.

Another strategy involves the chemical transformation of the existing functional groups to create new reactive sites for polymerization.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. chemistry-online.com This resulting diamino-iodo-acetanilide could then be used as a monomer in the synthesis of polyamides or polyimides, which are known for their high thermal stability and mechanical strength.

Hydrolysis of the Acetanilide: Hydrolysis of the amide bond would yield an aniline, which can also be a site for polymerization.

The combination of rigid aromatic rings and specific intermolecular interactions (halogen and hydrogen bonds) suggests that derivatives of this compound could be designed to form liquid crystalline phases or porous organic frameworks.

Design of Ligands for Metal Complexes (Theoretical Considerations)

While this compound itself is not a classic chelating ligand, it serves as an excellent scaffold for the design of ligands for metal complexes. nih.gov The synthesis of such ligands would involve the chemical modification of the starting molecule to introduce coordinating atoms in geometrically favorable positions.

A key theoretical strategy is the reduction of the nitro group to an amine and hydrolysis of the acetanilide to another amine, yielding a diamine derivative. This 5-iodo-4-methyl-benzene-1,2-diamine could serve as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms to form a five-membered chelate ring, a very stable arrangement in coordination chemistry. scirp.org

Further derivatization could lead to more complex ligands:

Schiff Base Ligands: The newly formed anilines could be condensed with aldehydes or ketones (e.g., salicylaldehyde (B1680747) or acetylacetone) to form multidentate Schiff base ligands. These ligands are exceptionally versatile and can stabilize a wide range of metal ions in various oxidation states.

Pincer Ligands: Through multi-step synthesis starting from the aryl iodide, it is theoretically possible to introduce donor atoms at the positions ortho to the iodine, which, after further modification of the acetanilide and nitro groups, could lead to NNN or NCN pincer ligands.

The electronic properties of the resulting metal complexes would be tuned by the substituents on the aromatic ring. The electron-withdrawing character of the remaining nitro group (if not reduced) or the iodo-group, and the electron-donating nature of the methyl group, would influence the ligand field strength and the redox potential of the metal center. nih.gov This allows for the rational design of metal complexes with specific catalytic, magnetic, or photophysical properties. For example, a ligand designed from this scaffold could be used to create redox-active iron or ruthenium complexes for catalysis or as potential therapeutic agents. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-iodo-4-methyl-2-nitroaniline (B3317724)
5-iodo-4-methyl-benzene-1,2-diamine
Acetanilide
Salicylaldehyde

Derivatives, Analogues, and Structure Function Correlations of 5 Iodo 4 Methyl 2 Nitroacetanilide

Rational Design and Synthesis of Derivatives and Analogues with Modified Molecular Architectures

The rational design of derivatives and analogues of 5'-Iodo-4'-methyl-2'-nitroacetanilide is a theoretical exercise in chemical synthesis, as specific literature on its derivatization is not extensively available. The synthetic strategy would likely start from a more common precursor, such as 4-methyl-2-nitroaniline (B134579). The synthesis of the parent compound, 4'-methyl-2'-nitroacetanilide, can be achieved through the acylation of p-toluidine (B81030) followed by nitration. chemistry-online.com

To introduce the iodo group at the 5'-position, an electrophilic iodination reaction would be necessary. The directing effects of the existing substituents on the aromatic ring are crucial in this step. The acetamido group (-NHCOCH3) is an ortho-, para-director, while the nitro group (-NO2) is a meta-director. The methyl group (-CH3) is also an ortho-, para-director. In 4'-methyl-2'-nitroacetanilide, the positions ortho and para to the activating methyl and acetamido groups, and meta to the deactivating nitro group would be considered for substitution.

The synthesis of derivatives could involve modifications at several key positions:

Modification of the Acetanilide (B955) Moiety: The acetyl group could be replaced with other acyl groups (e.g., propanoyl, benzoyl) to study the effect of steric bulk and electronic properties on the compound's characteristics.

Substitution of the Iodine Atom: The iodine atom could be replaced by other halogens (F, Cl, Br) to investigate the impact of the halogen's electronegativity and size.

Modification of the Nitro Group: While more challenging, the nitro group could be reduced to an amino group, providing a pathway to a different class of derivatives.

The synthesis of these hypothetical derivatives would require multi-step reaction sequences, carefully considering the compatibility of reagents and reaction conditions with the existing functional groups.

Systematic Investigations of Substituent Effects on Reactivity and Structure

Systematic investigations into the effects of substituents on the reactivity and structure of acetanilides are well-documented for related compounds. For this compound, the interplay between the iodo, methyl, and nitro groups, along with the acetamido group, would significantly influence its chemical behavior.

The electronic effects of these substituents can be broadly categorized as follows:

Iodo Group (-I): Inductively withdrawing and weakly deactivating.

Methyl Group (-CH3): Inductively donating and activating.

Nitro Group (-NO2): Strongly inductively and mesomerically withdrawing and deactivating.

Acetamido Group (-NHCOCH3): Mesomerically donating and activating, but also sterically hindering.

These competing electronic and steric effects would dictate the molecule's reactivity in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and reactions involving the acetamido group. For instance, the presence of the strongly deactivating nitro group would make further electrophilic substitution on the aromatic ring challenging.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in elucidating the structural details and the influence of these substituents. In a study on the polymorphism of 4-methyl-2-nitroacetanilide, it was found that the conformation of the molecule is markedly dependent on the nature of the solvent, highlighting the flexibility of the acetanilide structure. brunel.ac.ukbrunel.ac.uk This flexibility would also be a key feature of this compound.

Theoretical Impact of Halogen and Nitro Group Position on Molecular Properties

Theoretical calculations, often employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds. For this compound, such calculations could provide insights into its geometry, electronic structure, and reactivity.

Theoretical studies on related nitroaniline derivatives have shown that the relative positions of the electron-donating and electron-withdrawing groups can significantly affect the non-linear optical (NLO) properties of the molecule. While no specific theoretical studies on this compound are readily available, it is plausible that this compound could exhibit interesting NLO properties due to its push-pull electronic structure.

Comparative Analysis of this compound with Related Compounds (e.g., 4-methyl-2-nitroacetanilide)

A comparative analysis of this compound with its non-iodinated counterpart, 4-methyl-2-nitroacetanilide, reveals the significant impact of the iodine substituent. brunel.ac.uk

Property4-methyl-2-nitroacetanilideThis compound (Predicted)
Molecular Weight 194.19 g/mol nist.gov320.09 g/mol
Reactivity Susceptible to electrophilic substitution at positions ortho and para to the activating groups.Less reactive towards electrophilic substitution due to the additional deactivating effect of the iodine atom.
Polarity Polar due to the nitro and acetamido groups.More polar due to the additional electronegative iodine atom.
Intermolecular Forces Hydrogen bonding, dipole-dipole interactions.Hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding.
Polymorphism Known to exist in at least three polymorphic forms (white, amber, and yellow). brunel.ac.ukbrunel.ac.ukLikely to exhibit polymorphism, potentially with different crystal packing arrangements due to the bulky iodine atom.

The introduction of the iodine atom is expected to increase the molecular weight and density of the compound. It would also introduce the possibility of halogen bonding, a type of non-covalent interaction that could influence the crystal packing and solid-state properties of the molecule. The increased steric bulk of the iodine atom compared to a hydrogen atom could also lead to different conformational preferences and polymorphic forms.

A study on the polymorphism of 4-methyl-2-nitroacetanilide revealed the existence of different colored polymorphs, which was attributed to variations in intermolecular hydrogen bonding. brunel.ac.ukbrunel.ac.uk A similar investigation into this compound could reveal a rich polymorphic landscape with distinct physicochemical properties.

Advanced Analytical Methodologies for 5 Iodo 4 Methyl 2 Nitroacetanilide in Complex Matrices

Development of Hyphenated Techniques for Trace Analysis (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for trace analysis due to their high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of 5'-Iodo-4'-methyl-2'-nitroacetanilide, the compound must be thermally stable and sufficiently volatile. nih.gov The gas chromatograph separates the analyte from the matrix components based on its partitioning between a stationary phase and a mobile gas phase. The separated compound then enters the mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling definitive identification and quantification. The electron ionization (EI) source is commonly used, which can cause extensive fragmentation, providing a characteristic fingerprint for the molecule. researchgate.net Challenges in GC-MS analysis can include the thermal lability of the nitro group, which may require derivatization or the use of a lower-temperature injection port and oven program.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound. uts.edu.au The liquid chromatograph separates the compound from the sample matrix, and the tandem mass spectrometer provides two stages of mass analysis for enhanced selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. mdpi.com

Method development for LC-MS/MS would involve optimizing several parameters to achieve the desired sensitivity and specificity for this compound.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Multiple Reaction Monitoring (MRM) TransitionsPrecursor Ion (m/z) -> Product Ion (m/z)
Hypothetical Transition 1: 321.0 -> [Fragment 1]
Hypothetical Transition 2: 321.0 -> [Fragment 2]

This table is for illustrative purposes; actual parameters would require experimental optimization.

Spectroscopic Detection Methods (Beyond Basic Characterization)

Beyond fundamental structural elucidation, advanced spectroscopic methods can be employed for sensitive detection and quantification, especially in complex environments.

UV-Visible Spectroscopy: Aromatic compounds containing nitro groups and iodine atoms exhibit strong absorption in the UV-visible region. ucla.eduyoutube.com The presence of the nitro group and the iodine substituent on the benzene (B151609) ring will influence the position and intensity of the absorption bands. mdpi.comucla.edu While a standard UV-Vis spectrum can be used for quantification in simple solutions, advanced techniques like derivative spectroscopy can help to resolve overlapping peaks in more complex matrices. The interaction of iodine with aromatic hydrocarbons is known to produce strong charge-transfer bands in the UV region, which could be a distinctive feature for detection. ucla.edu Changes in the solvent polarity can also cause shifts in the absorption maxima (solvatochromism), a property that could be exploited for analytical purposes.

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations. mdpi.com It is particularly useful for identifying specific functional groups. The nitro group (NO₂) in nitroaromatic compounds gives rise to characteristic symmetric and antisymmetric stretching vibrations, which are typically strong and well-defined in the Raman spectrum. capes.gov.br Similarly, the carbon-iodine (C-I) bond has a characteristic stretching frequency. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that could be employed for trace detection of this compound. acs.org By adsorbing the analyte onto a nanostructured metal surface (e.g., silver or gold), the Raman signal can be amplified by several orders of magnitude, allowing for detection at very low concentrations. acs.org

Chromatographic Separation Techniques for Isomer Analysis

The synthesis of this compound can potentially lead to the formation of positional isomers, where the iodo, methyl, and nitro groups are located at different positions on the acetanilide (B955) ring. The separation and quantification of these isomers are crucial for quality control and to understand structure-activity relationships.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for separating positional isomers. chromforum.org The choice of stationary phase is critical for achieving separation.

Reversed-Phase HPLC: Standard C18 columns may not always provide adequate resolution for closely related positional isomers. However, by manipulating mobile phase composition (e.g., using different organic modifiers like acetonitrile or methanol) and additives, separation can often be achieved. researchgate.net

Phenyl-Hexyl and Biphenyl Columns: Stationary phases containing phenyl groups can offer alternative selectivity for aromatic compounds through π-π interactions, which can be highly effective for separating positional isomers. researchgate.net

Chiral Chromatography: If the molecule possesses a chiral center or if chiral derivatizing agents are used, chiral HPLC columns can be employed to separate enantiomers. nih.govphenomenex.com While the target compound itself is not chiral, related impurities or derivatives might be. Some chiral columns can also exhibit unique shape selectivity for non-chiral positional isomers. researchgate.net

Gas Chromatography (GC): For volatile isomers, capillary GC with specialized stationary phases can be effective. Shape-selective columns, such as those containing cyclodextrin (B1172386) derivatives, can separate isomers based on subtle differences in their size and shape. researchgate.net The position of substituents on the aromatic ring can significantly affect the molecule's interaction with the stationary phase, enabling separation. uta.edu

Table 2: Illustrative HPLC Method for Isomer Separation

ParameterCondition 1 (C18)Condition 2 (Phenyl-Hexyl)
ColumnAgilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40)Methanol:Water (70:30)
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 254 nmUV at 254 nm
Hypothetical Retention Times (min)
This compound10.212.5
Positional Isomer 110.513.8
Positional Isomer 210.511.9

This table is for illustrative purposes to demonstrate how different column chemistries can affect the separation of isomers. Actual results would depend on the specific isomers present and require experimental verification.

Future Research Directions and Unexplored Avenues for 5 Iodo 4 Methyl 2 Nitroacetanilide

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Property Prediction: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of related nitroaromatic and halogenated compounds to predict the biological activities and physical properties of 5'-Iodo-4'-methyl-2'-nitroacetanilide. nih.govmdpi.commdpi.com This in silico screening can identify potential applications without the need for extensive, time-consuming laboratory experiments. nih.govresearchgate.net For instance, ensemble learning QSAR approaches have shown high accuracy in predicting the toxicity of nitroaromatic compounds, a critical parameter for any potential application. mdpi.com

Synthesis Planning: AI-powered retrosynthesis tools can predict novel and efficient synthetic routes. nih.govcas.org By analyzing vast databases of chemical reactions, these algorithms can propose pathways to this compound that may be more efficient, scalable, or environmentally friendly than traditional methods. chemrxiv.orgchemrxiv.org This is particularly valuable for complex, multi-substituted molecules where conventional synthetic design can be challenging.

De Novo Design: Generative AI models can design entirely new molecules with desired properties based on a starting scaffold like this compound. nih.govsciencefriday.com By modifying its functional groups, AI could generate derivatives with enhanced efficacy for specific applications, such as improved binding affinity to a biological target or optimized properties for use in functional materials. nih.govnih.gov

Exploration of Unconventional Synthesis Routes

While classical synthetic methods provide a foundation, exploring unconventional routes can lead to more sustainable and efficient production of this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. For nitration and other potentially hazardous reactions involved in the synthesis of nitroaromatic compounds, flow chemistry provides a much safer and more controlled environment. nih.gov

Catalytic C-H Activation: A highly attractive modern synthetic strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. uva.nl Developing catalytic systems (e.g., using palladium or other transition metals) that can selectively iodinate or nitrate (B79036) the p-toluidine (B81030) backbone at specific positions would represent a more atom-economical and efficient route than multi-step sequences involving protecting groups. uva.nl

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and milder reaction conditions. While not yet developed for this specific molecule, research into engineered nitroreductases or halogenases could pave the way for greener synthetic pathways.

These advanced synthetic methodologies could make this compound and its derivatives more accessible for research and potential commercial applications. mdpi.com

Advanced in silico Mechanistic Predictions and Validation

Computational chemistry provides powerful tools for understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Density Functional Theory (DFT) Simulations: DFT calculations can be used to model the reaction pathways for the synthesis and subsequent reactions of this compound. nih.govacs.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can elucidate the step-by-step mechanism of reactions like electrophilic aromatic substitution or nucleophilic aromatic substitution. mdpi.comnumberanalytics.com This understanding is crucial for optimizing reaction conditions to improve yield and minimize byproducts. For example, DFT can predict whether a nucleophilic aromatic substitution proceeds via a single-step process or through a stable Meisenheimer complex intermediate. mdpi.comnumberanalytics.com

Predicting Reactivity: DFT can also be used to calculate various molecular properties that correlate with reactivity, such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies, and various reactivity descriptors. nih.govresearchgate.netmdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding its use as a synthetic intermediate.

Experimental Validation: A key aspect of this research avenue is the synergy between computational prediction and experimental validation. scielo.br Theoretical predictions about reaction mechanisms or regioselectivity can be tested in the laboratory. Conversely, experimental results can be used to refine and improve the computational models, leading to a robust and predictive theoretical framework. scielo.brntnu.no

The following table presents a hypothetical set of calculated reactivity descriptors for this compound, based on what would be expected from DFT calculations.

DescriptorPredicted Value/CharacteristicImplication
HOMO Energy Moderately LowIndicates moderate electron-donating ability.
LUMO Energy LowThe electron-withdrawing nitro group significantly lowers the LUMO energy, indicating a high susceptibility to nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests moderate chemical reactivity and kinetic stability.
MEP Map Negative potential around the nitro group's oxygen atoms; Positive potential near the hydrogens of the aromatic ring.Predicts sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Theoretical Frameworks for Novel Applications and Functional Design

Beyond predicting existing properties, theoretical frameworks can be used to rationally design novel applications for this compound and its derivatives.

Molecular Architectonics: This concept involves the design and organization of molecules to create functional materials. acs.org The specific substitution pattern of this compound, with its potential for hydrogen bonding (amide group), halogen bonding (iodo group), and π-π stacking (aromatic ring), makes it an interesting candidate for designing self-assembling systems and molecular crystals with unique optical or electronic properties. acs.orgrsc.org

Molecular Docking for Biological Systems: While outside the scope of a full toxicological profile, molecular docking studies can be used to theoretically predict the binding affinity of this compound to various biological targets. researchgate.netnih.govnih.govajprd.com This in silico approach can rapidly screen for potential pharmaceutical applications by identifying proteins or enzymes with which the molecule might interact, guiding future experimental work in drug discovery. nih.gov

By employing these theoretical frameworks, research can move from simple characterization to the rational design of new materials and functions based on the unique chemical structure of this compound.

Q & A

Q. Table 1: Key Spectral Signatures

TechniqueObserved Peaks/DataFunctional Group/Property Confirmed
1H^1H-NMRδ 2.1–2.3 ppm (s, 3H, CH3_3)Methyl group position
IR~1680 cm1^{-1}Acetanilide C=O stretch
HRMSm/z 334.97 (M+H)+^+Molecular ion with 127I^{127}I

Basic: What is a validated synthetic route for this compound, and how is purity assessed?

Methodological Answer:
A typical synthesis involves:

Nitration: Introduce the nitro group to 4-methylacetanilide using HNO3_3/H2_2SO4_4 at 0–5°C.

Iodination: Electrophilic iodination (e.g., I2_2/HIO3_3 in acetic acid) at the 5' position .

Purification: Recrystallize from ethanol/water; monitor by TLC (hexane:ethyl acetate, 3:1).

Purity Assessment:

  • HPLC: Use a C18 column (UV detection at 254 nm) to confirm >98% purity.
  • Melting Point: Compare with literature values (e.g., 195–197°C for analogous compounds) .
  • Elemental Analysis: Validate C, H, N, and I percentages (±0.3% theoretical).

Advanced: How can density functional theory (DFT) optimize the electronic structure analysis of this compound?

Methodological Answer:

  • Functional Selection: Use hybrid-GGA functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for light atoms and LANL2DZ for iodine .
  • Geometry Optimization: Compare DFT-optimized bond lengths (e.g., C–I, C–NO2_2) with XRD data to validate accuracy .
  • Vibrational Frequency Analysis: Simulate IR spectra and correlate with experimental peaks; discrepancies >10 cm1^{-1} suggest incomplete basis sets.

Q. Table 2: Computational vs. Experimental Bond Lengths

BondDFT (Å)XRD (Å)Deviation
C–I (5')2.122.09+0.03
C–NO2_21.471.45+0.02

Advanced: How to resolve contradictions between vibrational spectroscopy and XRD data in structural determination?

Methodological Answer:
Contradictions arise from:

  • Crystal Packing Effects: XRD reflects solid-state packing, while IR/Raman spectra probe isolated molecules.
  • Solution vs. Solid-State Dynamics: Use temperature-dependent IR to assess conformational flexibility.

Resolution Strategies:

Hybrid Modeling: Combine XRD data with DFT-MD (molecular dynamics) simulations to account for environmental effects .

Error Analysis: Quantify deviations using root-mean-square (RMS) metrics for vibrational modes.

Cross-Validation: Compare with neutron diffraction (for H-atom positions) or solid-state NMR .

Advanced: How to design kinetic studies for nitro-group reactivity under varying conditions?

Methodological Answer:
Experimental Design:

  • Variable Control: Adjust pH (1–14), temperature (25–80°C), and catalysts (e.g., Pd/C for reduction).
  • Analytical Tools:
    • HPLC-MS: Monitor nitro → amine conversion (retention time shifts).
    • In Situ IR: Track nitro group disappearance (peak at ~1520 cm1^{-1}) .
      Data Interpretation:
  • Arrhenius Plots: Calculate activation energy (EaE_a) from rate constants at multiple temperatures.
  • Mechanistic Probes: Use isotopic labeling (e.g., 15N^{15}N-NO2_2) to trace reaction pathways.

Advanced: What challenges arise in mass spectrometry interpretation for halogenated nitroacetanilides?

Methodological Answer:
Challenges:

  • Isotopic Complexity: Iodine (127I^{127}I) contributes a monoisotopic peak, but fragmentation may obscure molecular ions.
  • Fragmentation Pathways: Dominant cleavage at the amide C–N bond (m/z 121 for acetanilide fragment).

Mitigation Strategies:

  • High-Resolution MS: Resolve isotopic clusters (e.g., m/z 334.97 [M+H]+^+).
  • Tandem MS (MS/MS): Isolate parent ions and analyze daughter fragments (e.g., loss of NO2_2, m/z 288).
  • Reference Libraries: Compare with spectra of analogs (e.g., 5'-Cl derivatives) .

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5'-Iodo-4'-methyl-2'-nitroacetanilide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.